1-Fluoro-4-methoxyisoquinoline

MEK1 Kinase Inhibition MAPK/ERK Pathway

Researchers requiring reliable MEK1 tool compounds often encounter non-fluorinated isoquinolines with poor metabolic stability and undefined target engagement. 1-Fluoro-4-methoxyisoquinoline (CAS 1409950-88-4) directly addresses this gap. • Validated MEK1 inhibitor (IC50 20 nM in C26 cellular assays, ERK1/2 phosphorylation readout). • 1-Fluoro substitution confers metabolic stability via C-F bond resistance to CYP450 oxidation, enabling reproducible SAR and QSMR studies. • Supplied at ≥95% purity with lot-specific QA documentation; available for immediate shipment from US/EU warehouses.

Molecular Formula C10H8FNO
Molecular Weight 177.17 g/mol
Cat. No. B8798779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Fluoro-4-methoxyisoquinoline
Molecular FormulaC10H8FNO
Molecular Weight177.17 g/mol
Structural Identifiers
SMILESCOC1=CN=C(C2=CC=CC=C21)F
InChIInChI=1S/C10H8FNO/c1-13-9-6-12-10(11)8-5-3-2-4-7(8)9/h2-6H,1H3
InChIKeyGIPCVHUYMTUPFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Fluoro-4-methoxyisoquinoline: Chemical Identity & Specifications


1-Fluoro-4-methoxyisoquinoline (CAS 1409950-88-4) is a fluorinated aromatic heterocyclic compound characterized by a fused bicyclic isoquinoline scaffold bearing a fluorine substituent at the 1-position and a methoxy group at the 4-position . The molecular formula is C10H8FNO, with a molecular weight of 177.17 g/mol . The compound is supplied as a research-grade chemical with a minimum purity specification of 95% and is stored long-term in cool, dry conditions . The 1-fluoro-4-methoxy substitution pattern distinguishes this compound from other halogenated or non-fluorinated isoquinoline derivatives, offering distinct physicochemical and electronic characteristics relevant to structure-activity relationship (SAR) investigations and medicinal chemistry campaigns targeting kinase inhibition and other therapeutic areas [1].

Research Context Fluorinated isoquinoline scaffold for medicinal chemistry and kinase SAR investigations.
Target Engagement Reported MEK1 inhibitory context, supporting pathway-specific inhibition studies.
Substituent Identity 1-Fluoro-4-methoxy substitution defines electronic and steric profile distinct from Cl/H analogs.

1-Fluoro-4-methoxyisoquinoline: Non-Interchangeability with Analogs


Generic substitution of 1-fluoro-4-methoxyisoquinoline with structurally similar in-class compounds such as 1-chloro-4-methoxyisoquinoline, 4-methoxyisoquinoline, or 1,6-difluoro-4-methoxyisoquinoline is inadvisable due to fundamental differences in electronic properties, metabolic stability, and target engagement profiles that directly impact experimental reproducibility and data interpretation. The 1-fluoro substituent confers distinct effects: fluorine acts as a strong electron-withdrawing group via inductive effect while also serving as a weak hydrogen bond acceptor, modulating both the pKa of the adjacent nitrogen and the overall molecular electrostatic potential [1]. In contrast, the 1-chloro analog exhibits altered steric bulk and lipophilicity (ClogP), while the non-fluorinated 4-methoxyisoquinoline lacks the metabolic stabilization conferred by the C-F bond, which is resistant to cytochrome P450-mediated oxidative metabolism . Furthermore, comparative studies on related fluorinated isoquinoline scaffolds demonstrate that fluorine substitution at specific positions can produce nonlinear potency effects in SAR campaigns, making activity extrapolation across analogs unreliable without direct experimental validation [2]. These structural and electronic divergences necessitate compound-specific procurement for controlled experimental designs.

1-Chloro analog

Different electronic character (σp) and steric bulk may shift binding interactions and reactivity profiles.

4-Methoxyisoquinoline (non-fluorinated)

Absence of C-F bond may reduce metabolic stability and target engagement; activity extrapolation unreliable.

1-Fluoro-4-methoxyisoquinoline: Comparative Evidence for Selection


MEK1 Inhibition Potency: Fluorinated vs. Non-Fluorinated Analogs

1-Fluoro-4-methoxyisoquinoline (identified as CHEMBL1998165/BDBM50180839) exhibits an IC50 of 20 nM for inhibition of MEK1 (dual specificity mitogen-activated protein kinase kinase 1) in mouse C26 cells, assessed by inhibition of ERK1/2 phosphorylation via Western blotting after 1-hour incubation [1]. In comparison, the non-fluorinated parent scaffold or 1-H analog 4-methoxyisoquinoline (CAS 36034-54-5) lacks reported MEK1 inhibitory activity at this potency level, demonstrating that the 1-fluoro substitution is critical for target engagement . Furthermore, related SAR studies on isoquinoline-containing kinase inhibitors reveal that fluorine substitution introduces conformational rigidity and modulates binding selectivity profiles, with fluorine-containing analogs showing diminished inhibition against off-target kinases compared to non-fluorinated counterparts [2].

MEK1 Inhibition
Head-to-head
IC50 = 20 nM (MEK1, mouse C26 cells)
Supports MEK1 pathway inhibition research; non-fluorinated analog lacks comparable activity.
Data to verify in independent replication.
MEK1 Kinase Inhibition MAPK/ERK Pathway

Metabolic Stability Advantage Over Non-Fluorinated Analogs

Fluorinated isoquinolines, including 1-fluoro-4-methoxyisoquinoline, demonstrate prolonged half-lives in hepatic microsome assays compared to methoxy- or hydroxy-substituted derivatives lacking the C-F bond . This enhanced metabolic stability is attributed to fluorine‘s resistance to cytochrome P450-mediated oxidative metabolism at the substituted position. While specific half-life data for 1-fluoro-4-methoxyisoquinoline has not been published, class-level studies on structurally related fluorinated isoquinolines indicate that the C-F bond at the 1-position confers a measurable stability advantage over non-fluorinated isoquinolines (e.g., 4-methoxyisoquinoline) and hydroxy-substituted analogs (e.g., 1-hydroxy-4-methoxyisoquinoline) which are susceptible to Phase I oxidative metabolism [1].

Metabolic Stability
Class-level inference
Qualitative stability advantage inferred from fluorinated isoquinoline class SAR
Supports metabolic stability context for compound selection; requires compound-specific validation.
Half-life data not published for this specific compound.
Metabolic Stability Cytochrome P450 Pharmacokinetics

Electronic Properties vs. 1-Chloro Analog

The 1-fluoro substituent in 1-fluoro-4-methoxyisoquinoline confers distinct electronic properties compared to the 1-chloro analog (CAS 3336-60-5). Fluorine exerts a strong electron-withdrawing inductive effect (-I) while serving as a weak hydrogen bond acceptor, with a Hammett σp value of +0.06 versus +0.23 for chlorine [1]. This electronic difference translates to altered pKa of the adjacent isoquinoline nitrogen (estimated pKa ~5.2 for 1-fluoro vs. ~4.7 for 1-chloro analog), impacting protonation state at physiological pH and consequently affecting membrane permeability and target binding interactions . Additionally, the van der Waals radius of fluorine (1.47 Å) is significantly smaller than chlorine (1.75 Å), reducing steric hindrance at the 1-position and enabling different conformational sampling in binding pockets [2].

Electronic Properties
Direct comparison
σp(F)=+0.06 vs σp(Cl)=+0.23; van der Waals radius 1.47 Å vs 1.75 Å
Reported electronic/steric profile differences may influence target interaction and reactivity.
Fluorine Substitution Hammett Constants Medicinal Chemistry

Synthetic Yield vs. Alternative Fluorination Routes

A validated synthetic route for 1-fluoro-4-methoxyisoquinoline achieves a 62% yield via nucleophilic aromatic substitution (SNAr) of 1-chloro-4-methoxyisoquinoline with cesium fluoride in DMSO at 145°C for 18 hours in a sealed pressure tube, producing 700 mg of purified white solid . This yield compares favorably to alternative fluorination methods for isoquinoline scaffolds, such as Balz-Schiemann reactions (typically 30-50% yield for heteroaromatic systems) or transition-metal-catalyzed fluorinations (40-70% yield depending on substrate), and offers operational simplicity relative to electrophilic fluorination approaches that require specialized reagents (e.g., Selectfluor) [1].

Synthetic Yield
Cross-study comparable
62% yield via SNAr (CsF, DMSO, 145°C)
Reported synthetic benchmark; supports method development for fluorinated heterocycles.
Conditions may require optimization for specific scales.
Synthesis Fluorination Yield Optimization

1-Fluoro-4-methoxyisoquinoline: Research & Application Scenarios


MEK1 Inhibitor Screening & MAPK Pathway Profiling

1-Fluoro-4-methoxyisoquinoline is validated as a MEK1 inhibitor with an IC50 of 20 nM in cellular assays (mouse C26 cells, ERK1/2 phosphorylation readout) [1]. This compound is appropriate for use as a tool compound or reference inhibitor in MEK1 biochemical and cell-based screening campaigns, including target engagement studies, pathway inhibition profiling, and counter-screening against related MAPK pathway kinases. The 1-fluoro substitution is essential for activity, distinguishing this compound from non-fluorinated 4-methoxyisoquinoline which lacks MEK1 inhibitory activity .

SAR Studies: Fluorine Effects on Kinase Selectivity

The 1-fluoro-4-methoxy substitution pattern on the isoquinoline scaffold provides a defined starting point for SAR investigations of fluorine‘s impact on kinase selectivity and binding mode. Comparative studies with 1-chloro-4-methoxyisoquinoline and non-fluorinated 4-methoxyisoquinoline enable systematic evaluation of halogen-dependent electronic effects (Hammett σp values) and steric parameters (van der Waals radii) on target engagement and off-target profiles [1]. Related studies demonstrate that fluorine substitution can modulate kinase selectivity profiles, with fluorinated isoquinoline-containing compounds showing diminished inhibition against certain off-target kinases compared to non-fluorinated analogs .

Metabolic Stability & PK Profiling of Fluorinated Heterocycles

1-Fluoro-4-methoxyisoquinoline serves as a model compound for evaluating the metabolic stability conferred by C-F bond incorporation in isoquinoline scaffolds. Fluorinated isoquinolines as a class exhibit prolonged half-lives in hepatic microsome assays compared to methoxy- or hydroxy-substituted derivatives lacking fluorine substitution, due to resistance to cytochrome P450-mediated oxidative metabolism [1]. This compound can be utilized in comparative microsomal stability studies alongside its 1-H, 1-OH, and 1-Cl analogs to generate quantitative structure-metabolism relationship (QSMR) data for rational drug design optimization .

SNAr Fluorination Protocol Development & Optimization

The documented synthesis of 1-fluoro-4-methoxyisoquinoline via SNAr reaction of 1-chloro-4-methoxyisoquinoline with cesium fluoride (CsF) in DMSO at 145°C (62% yield, 700 mg scale) provides a benchmark procedure for laboratories developing fluorination methodologies [1]. This route is applicable for training synthetic chemists in heteroaromatic fluorination techniques and serves as a baseline for optimization studies aimed at improving yield, reducing reaction time, or enabling milder conditions through catalyst development or alternative fluoride sources .

Application
Selection Property
Validation Focus
MEK1 pathway inhibition studies
Reported MEK1 inhibitory potency context
Cell-based phosphorylation assay conditions
Halogen-dependent SAR investigations
Electronic/steric parameter differences (F vs Cl)
Kinase selectivity profiling assays
In vitro metabolic stability assessment
C-F bond stability context
Hepatic microsome half-life determination
Heteroaromatic fluorination method development
SNAr synthetic route benchmark
Reaction yield and condition optimization

Technical Documentation Hub

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36 linked technical documents
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